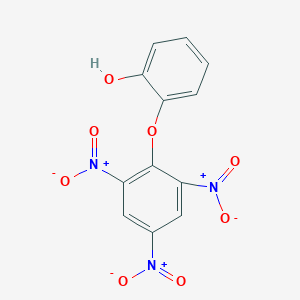
Dodecylzinc(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylzinc(II) chloride is an organozinc compound with the chemical formula C12H25ZnCl. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white to off-white solid that is typically used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dodecylzinc(II) chloride primarily undergoes substitution reactions, where the dodecyl group can be transferred to other molecules. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as alkyl halides or aryl halides. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF).
Oxidative Addition: This reaction involves the addition of a molecule to the zinc center, increasing its oxidation state. Common reagents include halogens or other electrophiles.
Reductive Elimination: This reaction involves the removal of two ligands from the zinc center, reducing its oxidation state. It often requires heating or the presence of a reducing agent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new organozinc compound with a different alkyl group.
Scientific Research Applications
Chemistry
Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Biology and Medicine
In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.
Industry
In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.
Comparison with Similar Compounds
Similar Compounds
Methylzinc(II) chloride (CH3ZnCl): Similar in structure but with a methyl group instead of a dodecyl group.
Ethylzinc(II) chloride (C2H5ZnCl): Contains an ethyl group instead of a dodecyl group.
Phenylzinc(II) chloride (C6H5ZnCl): Contains a phenyl group instead of a dodecyl group.
Uniqueness
Dodecylzinc(II) chloride is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organozinc compounds. The long dodecyl chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
56354-95-1 |
|---|---|
Molecular Formula |
C12H25ClZn |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
chlorozinc(1+);dodecane |
InChI |
InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PGTXZCHSFQDRLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


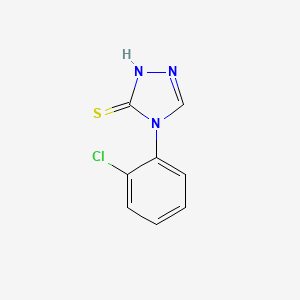
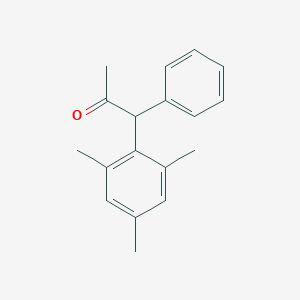
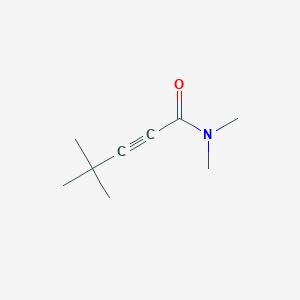

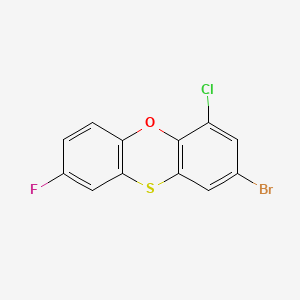

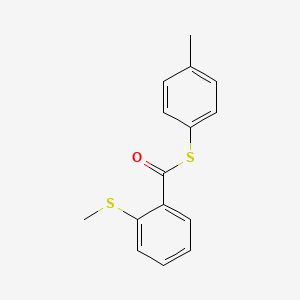
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
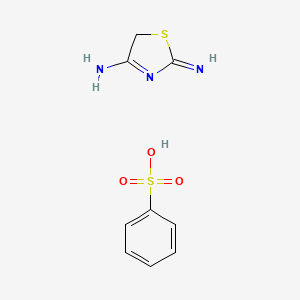
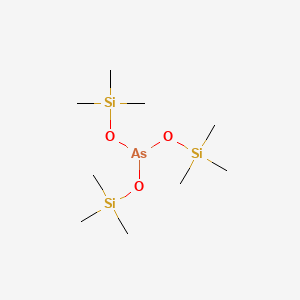
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
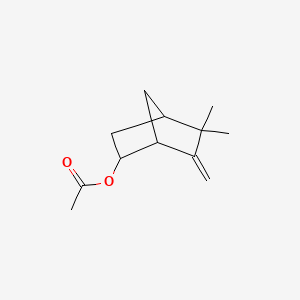
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
